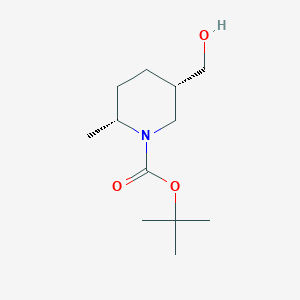

tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Description

tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a hydroxymethyl group at the C5 position, a methyl group at C2, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and infectious diseases. Its stereochemical configuration (2R,5S) is pivotal for interactions with biological targets, as evidenced by its use in fragment-based drug design and asymmetric synthesis .

Properties

IUPAC Name |

tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQQCJIHTNEJEK-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501141234 | |

| Record name | 1,1-Dimethylethyl (2R,5S)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009376-99-1 | |

| Record name | 1,1-Dimethylethyl (2R,5S)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009376-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2R,5S)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis starts with commercially available precursors, such as piperidine, formaldehyde, and methylmagnesium bromide.

Formation of Hydroxymethyl Group: The hydroxymethyl group is introduced via a Mannich reaction involving piperidine, formaldehyde, and a Grignard reagent, followed by workup with hydrochloric acid.

Esterification: The resulting intermediate is then esterified with tert-butyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as continuous flow reactors and catalytic systems, to enhance yield and purity while minimizing waste and by-products. The specifics of industrial processes can vary based on proprietary methods used by different manufacturers.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like Jones reagent or potassium permanganate.

Reduction: The piperidine ring can undergo reduction under hydrogenation conditions, using catalysts like palladium on carbon (Pd/C).

Substitution: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Jones reagent, Potassium permanganate

Reduction: Hydrogen gas, Palladium on carbon (Pd/C)

Substitution: Hydrochloric acid, Sodium hydroxide

Major Products Formed

Oxidation: 5-Carboxy-2-methylpiperidine-1-carboxylate

Reduction: Reduced piperidine derivatives

Substitution: 2-methylpiperidine-1-carboxylic acid

Scientific Research Applications

tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring, a hydroxymethyl group, and a tert-butyl ester functional group. It has a molecular weight of approximately 229.32 g/mol. This compound is significant in organic synthesis and medicinal chemistry, serving as an intermediate in pharmaceutical development and as a chiral building block in asymmetric synthesis.

Scientific Research Applications

*this compound derivatives have potential biological activity, including enzyme inhibition and receptor binding properties, suggesting therapeutic effects against various diseases. Its interactions with biological targets indicate utility in drug development, especially for conditions affecting the central nervous system and cardiovascular health.

While specific case studies and comprehensive data tables directly focusing on the applications of this compound are not available in the search results, research suggests its role in creating derivatives with unique biological activities.

The table below lists similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2R,5S)-tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate | Similar piperazine structure | Contains a piperazine ring instead of piperidine |

| (2S,5S)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester | Amino group substitution | Introduces an amino group that may enhance biological activity |

| (2S,4R)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester | Different stereochemistry | Variation in stereochemistry affects pharmacological properties |

Mechanism of Action

The compound's effects are primarily related to its role as a chiral building block and intermediate in synthesis. Its mechanism of action involves:

Molecular Targets: The functional groups in tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: In synthetic pathways, it facilitates the formation of chiral centers and contributes to the overall stereochemistry of the final products.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₂H₂₃NO₃

- Molecular Weight : 229.32 g/mol (calculated)

- Stereochemistry : (2R,5S) configuration confirmed via NMR and optical rotation data .

- Functional Groups : Hydroxymethyl (-CH₂OH), methyl (-CH₃), and Boc-protected amine.

Comparison with Structurally Similar Compounds

Stereochemical Variants

Piperidine derivatives with varying stereochemistry exhibit distinct physicochemical and biological properties:

Key Observations :

- Diastereomers 156a and 156b differ in substituent positions, leading to distinct NMR chemical shifts and optical rotations. For example, 156b exhibits a higher optical rotation ([α]D +20) compared to 156a , highlighting stereochemical influences on molecular polarity .

- The hydroxymethyl group in the target compound enhances hydrophilicity compared to methoxycarbonyl-ethyl analogues, impacting solubility and bioavailability.

Functional Group Modifications

Substitution of the hydroxymethyl group with other functional groups alters reactivity and applications:

Key Observations :

Piperidine vs. Piperazine Analogues

Replacement of the piperidine ring with piperazine alters nitrogen atom count and basicity:

Key Observations :

- Piperazine derivatives generally exhibit higher solubility due to additional hydrogen-bonding sites.

- The ethyl substituent in the piperazine analogue enhances lipophilicity compared to hydroxymethyl .

Biological Activity

tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a synthetic organic compound characterized by its unique piperidine structure, which includes a hydroxymethyl group and a tert-butyl ester. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and receptor interactions. This article delves into the biological activity of this compound, highlighting its pharmacological significance, synthesis pathways, and relevant research findings.

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- CAS Number : 1009376-99-1

- IUPAC Name : this compound

The stereochemistry of the compound plays a crucial role in its biological activity, influencing its interactions with various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Preliminary studies suggest that it can modulate the activity of specific enzymes involved in metabolic pathways, which could have implications for treating conditions such as cancer and metabolic disorders.

Receptor Binding

The compound's ability to bind to various receptors has also been documented. Its structural features allow it to interact with neurotransmitter receptors, which may influence central nervous system functions. This interaction is particularly relevant in the context of developing therapeutics for neurological diseases.

Study 1: Enzyme Modulation

A study published in the Journal of Medicinal Chemistry explored the compound's effects on ERK5 kinase activity. The research demonstrated that derivatives of this compound could selectively inhibit ERK5, suggesting a potential role in cancer therapeutics due to ERK5's involvement in cell proliferation and survival pathways .

Study 2: Pharmacokinetics

In another investigation focused on pharmacokinetics, researchers assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The findings indicated favorable metabolic stability and moderate bioavailability, which are critical factors for drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Stereochemistry | Unique Features |

|---|---|---|

| This compound | 2R, 5S | Potential enzyme inhibitor with CNS activity |

| tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | 2S, 5S | Similar structure but different biological activity |

| Methyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | 2R, 5S | Lacks tert-butyl group; may exhibit different stability |

This table illustrates how variations in stereochemistry can lead to significant differences in biological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, and how is its stereochemical purity validated?

- Methodology : The compound is typically synthesized via multi-step reactions involving piperidine derivatives. For example, tert-butyl-protected intermediates are functionalized using hydroxymethylation or alkylation reagents under controlled conditions (e.g., anhydrous, inert atmosphere). Stereochemical control at the 2R and 5S positions is achieved through chiral catalysts or resolution techniques.

- Analytical Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the hydroxymethyl group (~3.6 ppm in ¹H NMR) and tert-butyl group (~1.4 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight (expected [M+H]+: ~258.18 g/mol). Chiral HPLC or polarimetry assesses enantiomeric purity .

Q. Which crystallographic tools are recommended for resolving the 3D structure of this compound, and what challenges arise during refinement?

- Tools : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX programs (e.g., SHELXL for refinement) is standard. WinGX or ORTEP for Windows assists in visualizing anisotropic displacement parameters and generating publication-quality figures .

- Challenges : Disordered tert-butyl or hydroxymethyl groups may complicate refinement. Strategies include applying restraints (e.g., SIMU, DELU in SHELXL) or collecting low-temperature (100 K) data to reduce thermal motion artifacts .

Advanced Research Questions

Q. How does the stereochemistry at the 2R and 5S positions influence intermolecular interactions in solid-state or catalytic applications?

- Mechanistic Insight : The 2R,5S configuration dictates hydrogen-bonding networks in crystal packing, as observed in related piperidine carboxylates. For instance, the hydroxymethyl group forms O–H···O interactions with adjacent carbonyl groups, stabilizing specific polymorphs. In catalysis, steric effects from the 2-methyl group may hinder or direct substrate binding .

- Experimental Design : Compare crystallographic data (e.g., Cambridge Structural Database entries) of diastereomers to correlate stereochemistry with supramolecular arrangements .

Q. What computational methods are suitable for modeling the compound’s conformational flexibility, and how do they align with experimental data?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict low-energy conformers. Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) assess dynamic behavior.

- Validation : Overlay computed structures with SC-XRD-derived geometries. Root-mean-square deviations (RMSDs) <0.5 Å indicate strong agreement. Discrepancies may arise from solvent effects or crystal-packing forces not modeled in simulations .

Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?

- Case Study : If ¹H NMR shows unexpected splitting for the hydroxymethyl protons, consider dynamic effects (e.g., rotameric equilibria). Variable-temperature NMR (VT-NMR) can slow exchange processes, revealing resolved peaks. Alternatively, 2D NMR (COSY, HSQC) clarifies coupling relationships .

- Data Interpretation : Cross-reference with analogs in (e.g., tert-butyl piperidine carboxylates with similar substituents) to identify consistent spectral patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.